8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide, also known as SKF-83566, is a synthetic compound classified as a benzazepine derivative. It is primarily recognized in scientific research for its selective antagonist activity against the dopamine D1 receptor subtype. []
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide is a chemical compound belonging to the class of benzazepines, which are characterized by a seven-membered ring containing nitrogen. This compound has garnered interest due to its potential pharmacological properties, particularly in relation to the central nervous system.
The compound is classified as a benzazepine derivative, specifically featuring a bromo substituent at the 8-position and a hydroxyl group at the 7-position of the benzazepine ring. It is often studied for its interactions with serotonin receptors and its potential applications in treating various neurological conditions, including obesity and other central nervous system disorders .
The synthesis of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide can be achieved through several methods. One common approach involves the bromination of a precursor compound followed by cyclization to form the benzazepine structure.
The molecular formula of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide is with a molecular weight of approximately 318.21 g/mol .
The structure features:
This structural configuration contributes to its biological activity and interaction with various receptors.
The compound can participate in various chemical reactions:
The mechanism of action for 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide primarily involves its role as a serotonin receptor agonist. It modulates serotonin (5-hydroxytryptamine) neurotransmission, which plays a crucial role in regulating mood, appetite, and cognition.
Research indicates that this compound can affect dopaminergic pathways by inhibiting vesicular fusion processes in striatonigral neurons. This inhibition may lead to decreased GABA release from these neurons, thereby influencing motor control and reward pathways .
The physical properties of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrobromide include:
Chemical properties include:
This compound has potential applications in scientific research focused on:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4